

Spectroscopic Analysis of 4-Phenylmorpholine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **4-Phenylmorpholine**, a versatile building block in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols.

Introduction to 4-Phenylmorpholine

4-Phenylmorpholine (C₁₀H₁₃NO) is a heterocyclic compound featuring a morpholine ring attached to a phenyl group.[1][2] Its structural characteristics make it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1][3][4] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and bioavailability.[1] Given its importance, a thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development.

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Phenylmorpholine** in a structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful technique for elucidating the structure of **4- Phenylmorpholine** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Table 1: ¹H NMR Spectroscopic Data for **4-Phenylmorpholine**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.25	m	2H	Ar-H (meta)
~6.90	m	3H	Ar-H (ortho, para)
~3.85	t	4H	O-CH ₂
~3.15	t	4H	N-CH ₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from typical values for similar structures and publicly available spectra.[5][6][7]

Table 2: 13C NMR Spectroscopic Data for 4-Phenylmorpholine

Chemical Shift (δ, ppm)	Assignment
~151	Ar-C (quaternary, attached to N)
~129	Ar-C (meta)
~120	Ar-C (para)
~116	Ar-C (ortho)
~67	O-CH₂
~49	N-CH ₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from typical values for similar structures and publicly available spectra.[6][8]



Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **4- Phenylmorpholine** by measuring the absorption of infrared radiation at specific wavenumbers.

Table 3: Key IR Absorption Bands for 4-Phenylmorpholine

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3050-3000	Medium	C-H stretch	Aromatic C-H
2950-2800	Strong	C-H stretch	Aliphatic C-H (morpholine)
1600-1450	Medium-Strong	C=C stretch	Aromatic ring
1250-1000	Strong	C-O stretch	Ether (morpholine)
1350-1250	Strong	C-N stretch	Aromatic amine

Note: Peak positions and intensities are approximate. Data is interpreted from general IR correlation charts and publicly available spectra.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **4-Phenylmorpholine**, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for **4-Phenylmorpholine** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
163	High	[M] ⁺ (Molecular Ion)
105	Moderate	[C ₆ H ₅ N-CH ₂] ⁺
77	Moderate	[C ₆ H ₅]+
56	High	[C ₃ H ₆ N] ⁺ or [C ₄ H ₈] ⁺



Note: Fragmentation patterns can vary depending on the ionization method and energy. The molecular weight of **4-Phenylmorpholine** is 163.22 g/mol .[2][12] The molecular ion peak is expected to be at m/z 163.[2] Common fragmentation patterns for amines involve alphacleavage.[13]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **4-Phenylmorpholine**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of solid 4-Phenylmorpholine.[14]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm
 NMR tube to remove any particulate matter.[15]
- Ensure the sample height in the NMR tube is approximately 4-5 cm.[14]
- Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.



 Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

FT-IR Spectroscopy (Thin Solid Film Method)

Sample Preparation:

- Place a small amount (a few milligrams) of 4-Phenylmorpholine into a clean, dry test tube or vial.
- Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.[16]
- Using a pipette, carefully drop a small amount of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[16]
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[16]

IR Spectrum Acquisition:

- Obtain a background spectrum of the clean, empty sample compartment.
- Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
- After analysis, clean the salt plate thoroughly with an appropriate solvent and return it to a
 desiccator for storage.[16]

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

Ensure the 4-Phenylmorpholine sample is pure and dry.



- For a solid probe analysis, load a small amount of the sample (microgram to milligram range) into a capillary tube or onto the probe tip.[17]
- Insert the probe into the mass spectrometer's ion source.
- Gradually heat the probe to volatilize the sample into the ion source. **4-Phenylmorpholine** is a solid with a relatively low melting point, making it suitable for this technique.[17]

Mass Spectrum Acquisition:

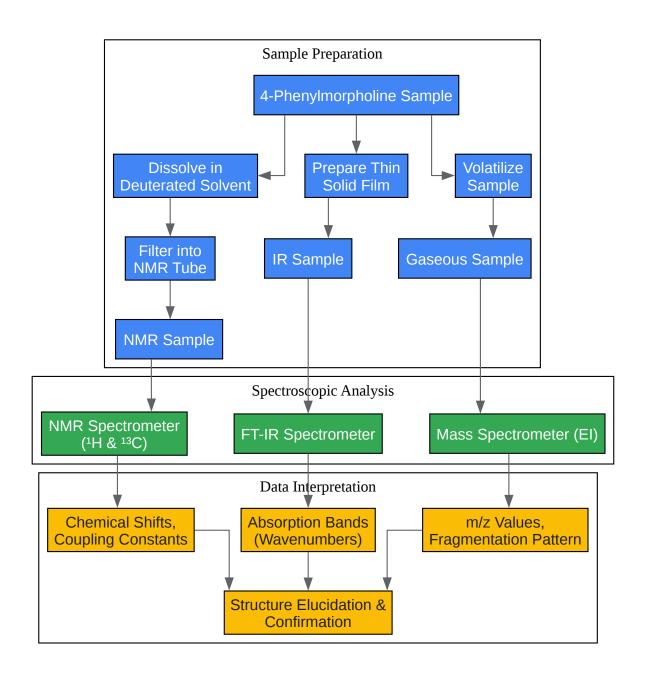
- The volatilized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[17][18]
- The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the analysis of **4-Phenylmorpholine**.

Experimental Workflow for Spectroscopic Analysis





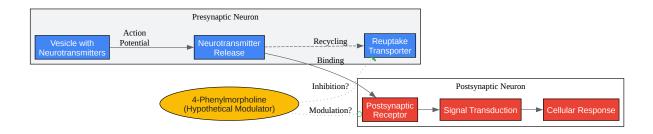
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Caption: Workflow for the spectroscopic analysis of **4-Phenylmorpholine**.



Representative Signaling Pathway

Given that many phenyl-substituted amines and morpholine derivatives interact with the central nervous system, the following diagram illustrates a simplified, representative neurotransmitter signaling pathway where a compound like **4-Phenylmorpholine** could hypothetically act as a modulator.



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Caption: A potential signaling pathway interaction for a phenyl-amine scaffold.

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